molecular formula C6H8ClN3S B12312668 Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride

Cat. No.: B12312668
M. Wt: 189.67 g/mol
InChI Key: DNIADKFKHXBYJN-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with bromoacetaldehyde under acidic conditions to form the imidazo[2,1-b]thiazole core. The resulting compound is then treated with methylamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. This method allows for precise control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[2,1-b]thiazol-6-ylethanamine hydrochloride
  • Imidazo[2,1-b]thiazol-6-ylpropanoic acid hydrochloride
  • Imidazo[2,1-b]thiazol-6-ylethylamine dihydrochloride

Uniqueness

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazol-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H

InChI Key

DNIADKFKHXBYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CSC2=N1)CN.Cl

Origin of Product

United States

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